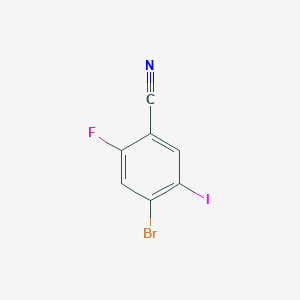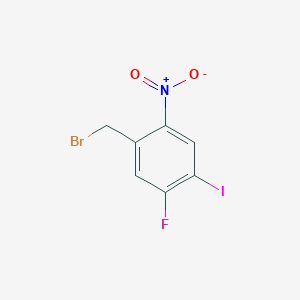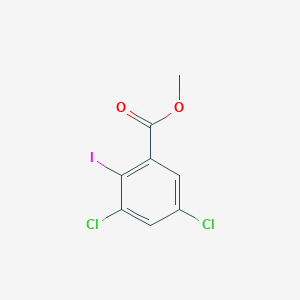
Methyl 3,5-dichloro-2-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,5-dichloro-2-iodobenzoate is a chemical compound with the molecular formula C8H5Cl2IO2 and a molecular weight of 330.9 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-2-iodobenzoate typically involves the iodination of methyl 3,5-dichlorobenzoate. The reaction conditions often include the use of iodine and a suitable oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature and pressure to ensure the selective iodination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Methyl 3,5-dichloro-2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 3,5-dichlorobenzoate.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Substitution: Products include methyl 3,5-dichloro-2-azidobenzoate, methyl 3,5-dichloro-2-cyanobenzoate, and methyl 3,5-dichloro-2-thioureabenzoate.
Reduction: The major product is methyl 3,5-dichlorobenzoate.
Oxidation: Products include various oxidized derivatives of the original compound.
科学的研究の応用
Methyl 3,5-dichloro-2-iodobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3,5-dichloro-2-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biological effects .
類似化合物との比較
Methyl 3,5-dichloro-2-iodobenzoate can be compared with other similar compounds such as:
Methyl 3,5-dichlorobenzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 3-iodobenzoate: Lacks the chlorine atoms, which can affect its reactivity and biological activity.
Methyl 3,5-dichloro-2-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
This compound stands out due to its unique combination of chlorine and iodine atoms, which confer distinct chemical and biological properties.
特性
分子式 |
C8H5Cl2IO2 |
|---|---|
分子量 |
330.93 g/mol |
IUPAC名 |
methyl 3,5-dichloro-2-iodobenzoate |
InChI |
InChI=1S/C8H5Cl2IO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |
InChIキー |
KOJGLDLNMBXNGQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


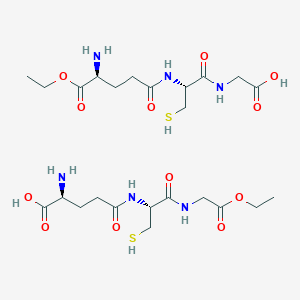

![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)


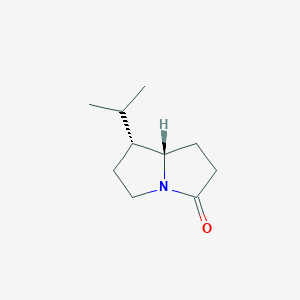
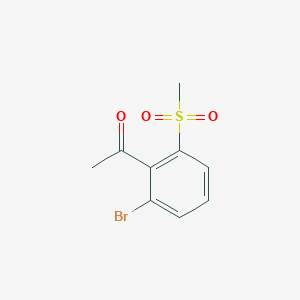
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12853556.png)
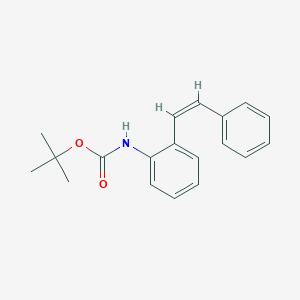
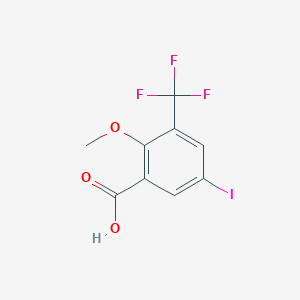
![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
